N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with two phenyl substituents and a butanamide side chain. The 5,5-dioxo group in the thienopyrazole ring confers sulfone-like electronic properties, which may enhance metabolic stability and binding affinity in pharmacological contexts.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-17(15-9-5-3-6-10-15)21(25)22-20-18-13-28(26,27)14-19(18)23-24(20)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZJMSQCORYDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the phenyl and butanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound’s closest structural analog in the provided evidence is 3,4-difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 893937-64-9) . Both share the 5,5-dioxo-thieno[3,4-c]pyrazole scaffold but differ in substituents (Table 1).
Table 1: Structural Comparison
Implications of Substituent Variations
Position 3 Substituent :
Research Findings and Limitations
Pharmacological Potential
Crystallographic Analysis
Crystallography software like SHELXL () and ORTEP-3 () are widely used for structural elucidation of such compounds.
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide is a complex organic compound with a unique thieno[3,4-c]pyrazole framework. This compound has drawn attention in the field of medicinal chemistry due to its potential biological activities. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.
The molecular formula of this compound is C21H20N4O4S, with a molecular weight of approximately 424.47 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological potential.
Biological Activities
Preliminary studies suggest that this compound exhibits several promising biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Properties : Initial findings indicate that it may reduce inflammation markers in cellular models.
- Antimicrobial Effects : There are indications of activity against various bacterial strains.
The exact mechanism of action for this compound remains under investigation; however, several hypotheses have been proposed based on its structural characteristics:
- Enzyme Inhibition : It may interact with specific enzymes involved in cancer pathways or inflammatory responses.
- Receptor Binding : The thieno[3,4-c]pyrazole moiety suggests potential binding to various receptors implicated in disease processes.
- Signal Transduction Modulation : It may influence signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-{5-fluoro-2-(phenyl)-thieno[3,4-c]pyrazole} | 4579-X | Fluorinated derivative with notable anti-inflammatory properties |
| N-{5-bromo-thieno[3,4-c]pyrazole} | 16903-X | Halogenated variant with potential antimicrobial activity |
| N-{5-methylthieno[3,4-c]pyrazole} | 12345-X | Methyl-substituted variant showing different pharmacological profiles |
This comparison highlights how the specific combination of functional groups in N-{5,5-dioxo...} could lead to enhanced therapeutic profiles or different modes of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
